![molecular formula C20H21N3O5S B2928339 4-(N,N-dimethylsulfamoyl)-N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)benzamide CAS No. 953208-56-5](/img/structure/B2928339.png)
4-(N,N-dimethylsulfamoyl)-N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(N,N-dimethylsulfamoyl)-N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)benzamide, also known as DMSB, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has shown promising results in various fields such as cancer research, drug discovery, and neuroscience.
Applications De Recherche Scientifique
Heterocyclic Compound Synthesis and Biological Activity
Heterocyclic compounds, including those with isoxazole and benzamide motifs, are synthesized for their potential biological activities, such as anti-inflammatory, analgesic, and antimicrobial properties. For instance, novel heterocyclic compounds derived from visnaginone and khellinone showed significant COX-2 inhibitory activity, analgesic, and anti-inflammatory effects, suggesting potential for therapeutic application in conditions requiring COX-2 inhibition (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Photodynamic Therapy and Cancer Treatment
Isoxazole derivatives have been investigated for their use in photodynamic therapy (PDT), a treatment modality for cancer. The synthesis of new zinc phthalocyanine compounds substituted with isoxazole-derived benzenesulfonamide groups has been reported. These compounds exhibit high singlet oxygen quantum yields, essential for effective PDT, indicating their potential as Type II photosensitizers for cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).
Neurodegenerative Disease Research
Isoxazole motifs are also explored in the context of neurodegenerative diseases like Alzheimer's. Compounds with isoxazole and benzamide frameworks have shown promising results in inhibiting histone deacetylase 6 (HDAC6), reducing phosphorylation and aggregation of tau proteins, and demonstrating neuroprotective activities. These findings highlight the potential of such compounds in developing treatments for Alzheimer's disease and other tauopathies (Lee et al., 2018).
Enzyme Inhibition for Therapeutic Applications
The incorporation of isoxazole into sulfonamide structures has been evaluated for enzyme inhibition, particularly carbonic anhydrases (CAs), which are relevant targets for treating conditions like glaucoma, edema, and certain neurological disorders. Synthesis of isoxazole-containing sulfonamides demonstrated potent inhibitory effects on various human CA isoforms, indicating the therapeutic potential of these compounds across a range of diseases (Altug et al., 2017).
Antimicrobial and Antidiabetic Compound Development
Research into novel isoxazole and benzamide derivatives extends to antimicrobial and antidiabetic activities. The synthesis of new dihydropyrimidine derivatives has shown promising in vitro antidiabetic properties, exemplifying the compound's potential utility in managing diabetes through enzyme inhibition pathways (Lalpara et al., 2021).
Propriétés
IUPAC Name |
4-(dimethylsulfamoyl)-N-[[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O5S/c1-23(2)29(25,26)18-9-7-14(8-10-18)20(24)21-13-16-12-19(28-22-16)15-5-4-6-17(11-15)27-3/h4-12H,13H2,1-3H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTQIFOAQAZAYDI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NCC2=NOC(=C2)C3=CC(=CC=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(N,N-dimethylsulfamoyl)-N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)benzamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.